molecular formula C7H6N2O4 B2966372 2-[(Hydroxyimino)methyl]-6-nitrophenol CAS No. 17580-64-2

2-[(Hydroxyimino)methyl]-6-nitrophenol

Cat. No.: B2966372
CAS No.: 17580-64-2
M. Wt: 182.135
InChI Key: MTLXRYAXTYRUHQ-UHFFFAOYSA-N
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Description

2-[(Hydroxyimino)methyl]-6-nitrophenol is a chemical compound with the molecular formula C7H6N2O4 and a molar mass of 182.13 g/mol . It is also known by its IUPAC name, 2-hydroxy-3-nitrobenzaldehyde oxime . This compound has gained attention in scientific research due to its diverse range of applications and unique chemical properties.

Preparation Methods

The synthesis of 2-[(Hydroxyimino)methyl]-6-nitrophenol typically involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the oxime group. The reaction mixture is then purified through recrystallization to obtain the final product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-[(Hydroxyimino)methyl]-6-nitrophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-[(Hydroxyimino)methyl]-6-nitrophenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXRYAXTYRUHQ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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